4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide
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Overview
Description
4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound with the CAS Number: 478063-96-6 . It has a molecular weight of 282.13 and its IUPAC name is 4-chloro-N’-(6-chloro-2-pyridinyl)benzohydrazide . The compound is in solid form .
Molecular Structure Analysis
The linear formula of 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is C12H9Cl2N3O . The InChI code for this compound is 1S/C12H9Cl2N3O/c13-9-6-4-8 (5-7-9)12 (18)17-16-11-3-1-2-10 (14)15-11/h1-7H, (H,15,16) (H,17,18) .Physical and Chemical Properties Analysis
The physical form of 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is solid . It has a molecular weight of 282.13 .Scientific Research Applications
Supramolecular Architectures and Quantum Chemical Insights
A study by (Khalid et al., 2021) highlighted the synthesis of novel pyridine-based hydrazone derivatives, including a compound similar in context to 4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide, via ultrasonication. This research demonstrated the compounds' structural stability through intra- and intermolecular hydrogen bonds, contributing significantly to materials architecture. Quantum chemical analyses revealed remarkable nonlinear optical (NLO) properties, suggesting their utility in developing new photonic materials.
Synthesis and Conformational Studies
Research by (Channar et al., 2019) involved the synthesis and conformational analysis of novel compounds derived from 4-methylbenzohydrazide. Although not directly mentioning this compound, this work emphasizes the importance of structural determination in developing therapeutically relevant molecules, potentially guiding the design of related compounds.
Insecticidal and Antimicrobial Applications
A study by (Holla et al., 2004) explored the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, showcasing the potential of such compounds, including those structurally related to this compound, in insecticidal applications. Additionally, (Tok et al., 2022) demonstrated the antimicrobial efficacy of novel 1,3,4-oxadiazole compounds, suggesting the potential for developing new antimicrobial agents.
Safety and Hazards
The safety information available for this compound indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-18(12-4-2-3-11(15)16-12)17-13(19)9-5-7-10(14)8-6-9/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQKAYFXPOZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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